molecular formula C15H14N2O B12871157 4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole

4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12871157
M. Wt: 238.28 g/mol
InChI Key: SMJAOSYNLUDWSZ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, along with methyl and phenyl substituents. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 4-(4-methyl-2-phenyl-4,7-dihydro-2H-[1,2,3]diazaphospholo[5,4-c]pyridazin-6-yl) aniline

Uniqueness

4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for further study and application .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-methyl-2-phenyl-4-pyridin-2-yl-5H-1,3-oxazole

InChI

InChI=1S/C15H14N2O/c1-15(13-9-5-6-10-16-13)11-18-14(17-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

SMJAOSYNLUDWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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